molecular formula C19H23ClN4O3S B11161664 1-(4-chlorobenzoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

1-(4-chlorobenzoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B11161664
M. Wt: 422.9 g/mol
InChI Key: SLEFHMCCXAXZEN-UHFFFAOYSA-N
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Description

1-(4-chlorobenzoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a thiadiazole moiety, and a chlorobenzoyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromide or a similar reagent.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Coupling Reactions: The final step involves coupling the chlorobenzoyl group with the piperidine-thiadiazole intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-(4-chlorobenzoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The thiadiazole moiety is known to interact with metal ions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid: Known for its anti-inflammatory properties.

    1-(4-chlorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine: Investigated for its potential therapeutic applications.

Uniqueness

1-(4-chlorobenzoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. The presence of the thiadiazole ring distinguishes it from other similar compounds and contributes to its unique properties.

Properties

Molecular Formula

C19H23ClN4O3S

Molecular Weight

422.9 g/mol

IUPAC Name

1-(4-chlorobenzoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C19H23ClN4O3S/c1-2-27-12-9-16-22-23-19(28-16)21-17(25)13-7-10-24(11-8-13)18(26)14-3-5-15(20)6-4-14/h3-6,13H,2,7-12H2,1H3,(H,21,23,25)

InChI Key

SLEFHMCCXAXZEN-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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